molecular formula C12H13F4NO2 B7027967 N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7027967
M. Wt: 279.23 g/mol
InChI Key: SXSCHSDKUGSNEX-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and an acetamide group

Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO2/c1-8-4-9(2-3-10(8)13)5-17-11(18)6-19-7-12(14,15)16/h2-4H,5-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSCHSDKUGSNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)COCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzyl chloride and 2,2,2-trifluoroethanol.

    Formation of Intermediate: The 4-fluoro-3-methylbenzyl chloride reacts with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form an intermediate ether compound.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays. Its fluorinated groups make it a candidate for studying fluorine’s effects on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
  • N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)propionamide
  • N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)butyramide

Uniqueness

N-[(4-fluoro-3-methylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to its specific combination of fluorine atoms and the acetamide group. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced binding interactions, making it a valuable compound for research and industrial applications.

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